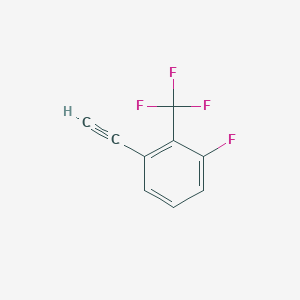

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene

Description

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound with a benzene core substituted at three positions:

- 1-position: Ethynyl group (–C≡CH).

- 2-position: Trifluoromethyl group (–CF₃).

- 3-position: Fluorine atom (–F).

This compound’s structural uniqueness arises from the synergistic effects of electron-withdrawing (–CF₃ and –F) and reactive (–C≡CH) groups. Its applications may include materials science, particularly in covalent functionalization of carbon-based nanomaterials via click chemistry, as seen in related ethynyl-trifluoromethyl benzene derivatives .

Properties

IUPAC Name |

1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKRXIZSKMGQKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 3-fluoro-2-(trifluoromethyl)benzene with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the ethynyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, such as hydrogen halides or halogens, to form substituted alkenes or alkynes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluoro-substituted derivatives, while addition reactions can produce halogenated alkenes or alkynes.

Scientific Research Applications

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene is an organic compound with a benzene ring substituted with an ethynyl group at the first position, a fluorine atom at the third position, and a trifluoromethyl group at the second position. It has the molecular formula and a molecular weight of approximately 188.12 g/mol. The ethynyl group enhances its reactivity, while the fluorinated substituents contribute to its unique physical and chemical properties, such as increased electronegativity and potential lipophilicity.

Applications

This compound has applications spanning chemical research and pharmaceuticals. The uniqueness of the compound lies in the specific positioning of its substituents, which imparts distinct chemical properties that enhance its reactivity and stability compared to similar compounds. The combination of an ethynyl group with fluoro and trifluoromethyl groups makes it valuable for research and industrial applications.

Chemical Research

- It serves as a valuable building block in organic synthesis for developing new materials.

Pharmaceuticals

- The compound is being explored for its potential in drug design. Initial studies suggest potential antimicrobial and anticancer properties due to its unique structure and reactivity, which may allow it to interact with biological targets, influencing cellular pathways and potentially leading to therapeutic effects.

Mechanism of Action

The mechanism by which 1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, facilitating various transformations. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and stability by altering electron density and steric effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Physical Properties

- Electron-Withdrawing Groups :

The –CF₃ and –F groups in the ortho (2) and meta (3) positions enhance electrophilic substitution resistance but activate the ethynyl group for click chemistry. Comparatively, 1-ethynyl-4-(trifluoromethyl)benzene (para–CF₃) exhibits lower steric hindrance, favoring reactions like CuAAC . - Ethynyl Reactivity: Ethynyl groups enable covalent bonding in nanomaterial functionalization. However, substituent positioning affects reactivity; for example, 1-ethynyl-3,5-bis(trifluoromethyl)benzene’s dual –CF₃ groups may reduce solubility .

- Separation Challenges :

Compounds with similar substituents (e.g., meta vs. para fluorine) often share nearly identical physical properties (e.g., boiling points), complicating purification .

Critical Data from Authoritative Sources

The CRC Handbook of Chemistry and Physics provides critical constants for related compounds:

| Compound (Formula) | Critical Temperature (K) | Critical Pressure (MPa) |

|---|---|---|

| 1-Fluoro-4-(trifluoromethyl)benzene | 602 (estimated) | 3.2 (estimated) |

| 1-Chloro-2-(trifluoromethyl)benzene | 628 | 3.5 |

While data for this compound is unavailable, trends suggest its critical constants would differ due to the ethynyl group’s linear geometry and reduced molecular symmetry.

Biological Activity

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene is an organic compound with a unique molecular structure that includes an ethynyl group, a fluorine atom, and a trifluoromethyl group. This composition imparts significant biological activity, making it a subject of ongoing research in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₄F₄

- Molecular Weight : Approximately 188.12 g/mol

- Structure : The compound features a benzene ring substituted with an ethynyl group at position 1, a fluorine atom at position 3, and a trifluoromethyl group at position 2. This arrangement enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Initial studies suggest that this compound exhibits potential antimicrobial properties. The presence of fluorinated groups is known to enhance the lipophilicity and bioactivity of compounds, potentially leading to increased efficacy against various pathogens.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. The unique structure allows it to interact with cellular pathways, potentially inhibiting tumor growth. Specific studies are required to elucidate the precise mechanisms by which it exerts these effects.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its pharmacological profiles. Current research focuses on:

- Protein Interactions : Investigating how the compound binds to specific proteins and enzymes involved in disease pathways.

- Cellular Pathways : Analyzing its influence on signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds, providing insights into the potential effects of this compound:

- Inflammatory Response : Research on structurally similar compounds has shown significant inhibition of inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

- Kinase Inhibition : Compounds with similar fluorinated structures have been evaluated for their ability to inhibit specific kinases associated with cancer progression, indicating that this compound may also target these pathways .

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial, Anticancer | |

| Similar Fluorinated Compounds | Anti-inflammatory, Kinase inhibition |

Safety and Toxicology

While the biological activity of this compound shows promise, understanding its safety profile is essential. Preliminary assessments indicate that some fluorinated compounds can exhibit toxicity due to metabolic byproducts . Further toxicological studies are necessary to evaluate the safety of this compound in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.